UR-144-Degradat

Übersicht

Beschreibung

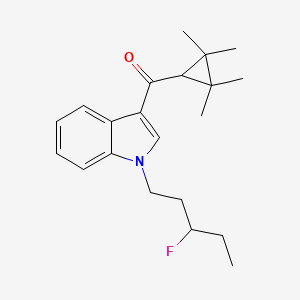

UR-144-Abbauprodukt ist eine Verbindung, die durch die thermische Zersetzung des synthetischen Cannabinoids UR-144 gebildet wird. UR-144 ist ein synthetisches Cannabinoid, das als Agonist für Cannabinoidrezeptoren im menschlichen Körper wirkt. Das Abbauprodukt, UR-144-Abbauprodukt, ist bekannt dafür, eine höhere Affinität für Cannabinoidrezeptoren zu haben als seine Stammverbindung .

Wissenschaftliche Forschungsanwendungen

UR-144 Degradant has several scientific research applications, including:

Wirkmechanismus

Target of Action

The primary targets of UR-144 Degradant are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes. The CB1 receptors are predominantly found in the central nervous system and are associated with hallucinogenic effects, while the CB2 receptors are primarily located in the peripheral nervous system and are linked to therapeutic effects .

Mode of Action

UR-144 Degradant interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding stimulates the Gi/0 subunit, which in turn inhibits adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) production . The UR-144 Degradant shows approximately four-fold higher agonist activity to the human CB1 receptor compared to UR-144 .

Biochemical Pathways

The interaction of UR-144 Degradant with the CB1 and CB2 receptors affects the cAMP pathway . The decrease in cAMP production is a result of the inhibition of adenylate cyclase, which is stimulated by the binding of the compound to the cannabinoid receptors .

Pharmacokinetics

It is known that ur-144, the parent compound of ur-144 degradant, undergoes thermal degradation to form the degradant .

Result of Action

The binding of UR-144 Degradant to the CB1 receptor augments hypothermic and akinetic actions in mice compared to UR-144 . This indicates that the compound may increase the psychological actions of certain synthetic cannabinoids .

Action Environment

The environment in which UR-144 Degradant acts can influence its action, efficacy, and stability. For instance, the compound is known to be formed during the pyrolysis (or heating) of UR-144 . This suggests that the method of consumption, such as smoking, may affect the formation of the degradant and subsequently its pharmacological effects .

Biochemische Analyse

Biochemical Properties

The UR-144 Degradant has shown to have a higher agonist activity to the human CB1 receptor compared to UR-144 . This suggests that it may interact with this receptor and other related proteins to exert its biochemical effects .

Cellular Effects

This could include effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its increased agonist activity towards the CB1 receptor suggests that it may bind to this receptor and modulate its activity . This could lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

It is known that the compound is a degradation product of UR-144, suggesting that its effects may change over time as UR-144 is metabolized and degraded .

Dosage Effects in Animal Models

The effects of UR-144 Degradant at different dosages in animal models have not been extensively studied. Given its increased activity at the CB1 receptor, it is possible that it may have more potent effects at lower doses compared to UR-144 .

Metabolic Pathways

It is known to be a metabolite of UR-144, suggesting that it may be involved in the metabolism of this parent compound .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its potential interaction with the CB1 receptor, it may be localized to areas of the cell where this receptor is present .

Vorbereitungsmethoden

UR-144-Abbauprodukt wird typischerweise durch thermische Zersetzung von UR-144 gebildet.

Chemische Reaktionsanalyse

UR-144-Abbauprodukt unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: UR-144-Abbauprodukt kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen menschliche Lebermikrosomen und den Pilz Cunninghamella elegans, die verwendet werden, um den Metabolismus von UR-144 und seinen Abbauprodukten zu untersuchen . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und carboxylierte Metaboliten .

Wissenschaftliche Forschungsanwendungen

UR-144-Abbauprodukt hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

UR-144-Abbauprodukt entfaltet seine Wirkung durch die Bindung an Cannabinoidrezeptoren im menschlichen Körper, insbesondere an die CB1- und CB2-Rezeptoren . Es hat eine höhere Affinität für den CB1-Rezeptor als UR-144, was zu einer verstärkten Agonistenaktivität führt . Die Bindung von UR-144-Abbauprodukt an diese Rezeptoren führt zu verschiedenen pharmakologischen Wirkungen, darunter Hypothermie und verringerte Lokomotion bei Versuchstieren .

Analyse Chemischer Reaktionen

UR-144 Degradant undergoes various chemical reactions, including:

Substitution: UR-144 Degradant can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include human liver microsomes and the fungus Cunninghamella elegans, which are used to study the metabolism of UR-144 and its degradants . Major products formed from these reactions include various hydroxylated and carboxylated metabolites .

Vergleich Mit ähnlichen Verbindungen

UR-144-Abbauprodukt ähnelt anderen synthetischen Cannabinoiden, wie z. B. XLR-11 und JWH-018, die ebenfalls einer thermischen Zersetzung unterliegen, um aktive Metaboliten zu bilden . UR-144-Abbauprodukt ist einzigartig in seiner höheren Affinität für Cannabinoidrezeptoren und seinen verstärkten pharmakologischen Wirkungen im Vergleich zu seiner Stammverbindung . Ähnliche Verbindungen umfassen:

UR-144-Abbauprodukt sticht durch seine höhere Rezeptoraffinität und die signifikanten pharmakologischen Wirkungen hervor, die in experimentellen Studien beobachtet wurden .

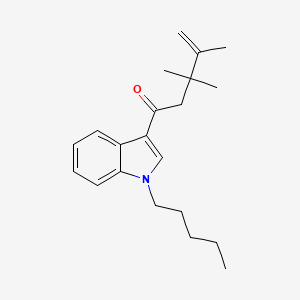

Eigenschaften

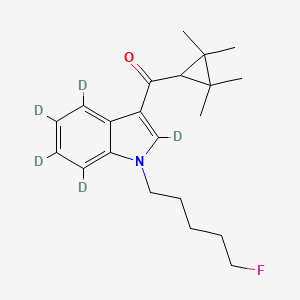

IUPAC Name |

3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJHWTCAQOYUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043141 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609273-88-2 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UR-144 degradant differ from UR-144 in terms of its interaction with the human CB1 receptor and its effects on mice?

A1: Research indicates that UR-144 degradant exhibits a significantly higher affinity for the human CB1 receptor compared to its parent compound, UR-144. [, ] Specifically, the degradant demonstrates approximately four times greater agonist activity on this receptor. [] This enhanced binding translates to augmented cannabimimetic effects in mice. Studies show that UR-144 degradant induces more pronounced hypothermic and akinetic responses in mice compared to UR-144, suggesting a potentiated pharmacological effect. [] This highlights the potential for altered pharmacological activity of synthetic cannabinoids upon thermal decomposition, particularly through smoking, a common consumption method. []

Q2: What analytical techniques have proven effective in identifying and quantifying UR-144 degradant and related compounds in biological samples?

A2: Researchers have successfully employed both ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the identification and quantification of UR-144 degradant, its parent compound, and related metabolites in urine samples. [] This approach allows for the comprehensive analysis of these compounds, providing valuable insights into their metabolism and excretion patterns. Notably, the UHPLC-MS/MS method has been effectively utilized to confirm the presence of synthetic cannabinoids, including UR-144 degradant, in urine samples that initially screened positive via immunoassay. []

Q3: Can UHPSFC-MS/MS differentiate between UR-144 and its degradant, and how does its performance compare to UHPLC-MS/MS in this context?

A3: Yes, UHPSFC-MS/MS demonstrates the capacity to effectively separate UR-144 from its degradant, a task that can pose challenges for traditional reversed-phase UHPLC-MS/MS. [] This enhanced separation capability stems from the unique properties of supercritical fluids employed in UHPSFC, leading to different interactions with the analytes compared to liquid chromatography. Interestingly, the elution order observed in UHPSFC-MS/MS is often the reverse of that seen in UHPLC-MS/MS, offering a complementary analytical approach. [, ] This contrasting elution behavior proves particularly valuable for confirming the presence of specific compounds, especially in forensic contexts where unambiguous identification is paramount. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/new.no-structure.jpg)

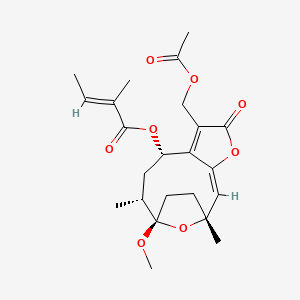

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)